molecular formula C19H30O2 B191177 Epiandrosterone CAS No. 481-29-8

Epiandrosterone

Cat. No. B191177
CAS RN: 481-29-8
M. Wt: 290.4 g/mol
InChI Key: QGXBDMJGAMFCBF-LUJOEAJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Epiandrosterone has a molecular formula of C19H30O2 . Its IUPAC name is (3S,5S,8R,9S,10S,13S,14S)-3-Hydroxy-10,13-dimethylhexadecahydro-17H-cyclopenta[a]phenanthren-17-one . The molecular weight of Epiandrosterone is 290.44 .


Physical And Chemical Properties Analysis

Epiandrosterone has a density of 1.1±0.1 g/cm3 . Its boiling point is 413.1±45.0 °C at 760 mmHg . The vapour pressure of Epiandrosterone is 0.0±2.2 mmHg at 25°C . The enthalpy of vaporization is 76.9±6.0 kJ/mol . The flash point of Epiandrosterone is 176.4±21.3 °C .

Scientific Research Applications

1. Marker for Testosterone Use

Epiandrosterone has been evaluated as a marker for testosterone use, especially in sports where performance-enhancing substances are abused. However, it appears less effective for detecting low-dose testosterone administration. It shows responsiveness to higher doses but doesn’t extend the detection window beyond conventional target compounds (Nair et al., 2020).

2. Neurosteroid Properties

Epiandrosterone is identified as a potential neurosteroid. It seems to interact with the gamma-aminobutyric acid (GABA)/benzodiazepine-receptor complex, possibly acting as a negative non-competitive modulator. It also influences the pentose phosphate pathway, which might improve microvasculature circulation (Definitions, 2020).

3. Metabolic Synthesis and Activity

Research has focused on the synthesis and metabolic activities of epiandrosterone derivatives. For example, its hydroxylated derivatives, synthesized using bioconversion methods, are studied for their potential applications in understanding metabolism and mode of action (Chalbot et al., 2002).

4. Effect on Cardiovascular and Smooth Muscle Cells

Epiandrosterone activates BKCa channels in bovine coronary artery smooth muscle cells, which may lead to vasorelaxation and potential therapeutic applications for cardiovascular diseases (Ochi et al., 2008).

5. Fertility and Sperm Quality

Epiandrosterone levels in plasma and seminal plasma correlate with sperm quality and fertility. Higher concentrations have been observed in severely infertile men, and there are negative correlations with sperm concentration and motility (Vitku et al., 2018).

6. Antiestrogenic Effects on Cancer Cells

Studies have shown that epiandrosterone derivatives can have antiestrogenic effects on breast cancer cell lines, suggesting a potential therapeutic role in certain types of breast cancer (Niro et al., 2012).

7. Myocardial Contractility

Epiandrosterone has been found to inhibit myocardial contractility by blocking L-type calcium channels in ventricular myocytes. This suggests a potential application in managing conditions related to myocardial overactivity or hypertension (Gupte et al., 2002).

8. Use in Chemical Synthesis

Epiandrosterone has been used as a catalyst in organic synthesis, particularly in the Michael addition reactions of aldehydes to nitroalkenes, showcasing its utility in chemical engineering and pharmaceutical synthesis (Wang et al., 2014).

Safety And Hazards

When taken by mouth, Epiandrosterone is possibly unsafe for most people . Side effects include infertility, behavioral changes, and hair loss . Epiandrosterone might also lead to liver damage and heart disease . Epiandrosterone is possibly unsafe when pregnant or breast-feeding .

properties

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXBDMJGAMFCBF-LUJOEAJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289698
Record name Epiandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epiandrosterone

CAS RN

481-29-8
Record name Epiandrosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epiandrosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epiandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-β-hydroxy-5-α-androstan-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPIANDROSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TR252Z538
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epiandrosterone
Reactant of Route 2
Epiandrosterone
Reactant of Route 3
Epiandrosterone
Reactant of Route 4
Epiandrosterone
Reactant of Route 5
Epiandrosterone
Reactant of Route 6
Epiandrosterone

Citations

For This Compound
11,800
Citations
L El Kihel - Steroids, 2012 - Elsevier
Dehydroepiandrosterone (DHEA) is a multifunctional steroid with a broad range of biological effects in humans and animals. DHEA can be converted to multiple oxygenated metabolites …
Number of citations: 64 www.sciencedirect.com
AK Pringle, W Schmidt, JK Deans… - European Journal of …, 2003 - Wiley Online Library
… The steroids oestradiol, dehydroepiandrosterone and epiandrosterone (EPIA) were devoid … , and that 7β‐OH‐epiandrosterone represents a novel class of neuroprotective compounds …
Number of citations: 79 onlinelibrary.wiley.com
F Yang, F Liu, Y Min, L Shi, M Liu, K Wang, S Ke… - Molecules, 2023 - mdpi.com
Two series of novel steroidal[17,16-d]pyrimidines derived from natural epiandrosterone and … ), epiandrosterone, and androsterone. Especially the respective pairs from epiandrosterone …
Number of citations: 5 www.mdpi.com
SJ Van Rensburg, WMU Daniels, JM Van Zyl… - Metabolic brain …, 2000 - Springer
The free radical scavenging abilities of the structurally related steroids beta-sitosterol, beta-sitosterol glucoside (plant sterols and sterolins), cholesterol, and dehydroepiandrosterone …
Number of citations: 147 link.springer.com
H Yamashita, Y Kurosawa - Agricultural and Biological Chemistry, 1975 - jstage.jst.go.jp
In the previous papery we reported that Strepto myces roseochromogenes hydroxylated pregnenolone-3-succinate to 16ƒ¿-hydroxypregnenolone and 16ƒ¿-hydroxypregnenolone-3-…
Number of citations: 14 www.jstage.jst.go.jp
D Miljković, K Gaši, M Kindjer, S Stanković… - Croatica Chemica …, 1985 - hrcak.srce.hr
Stereoselective syntheses of 21, 27-bisnordemissidine from epiandrosterone acetate (1) and dehydroepiandrosterone acetate (la) are described in this work. These syntheses involve …
Number of citations: 12 hrcak.srce.hr
T Piper, M Putz, W Schänzer, V Pop… - Drug testing and …, 2017 - Wiley Online Library
In the course of investigations into the metabolism of testosterone (T) by means of deuterated T and hydrogen isotope ratio mass spectrometry, a pronounced influence of the oral …
WS Johnson, B Gastambide… - Journal of the American …, 1957 - ACS Publications
Lead tetraacetate has been found to react stereoselectively with the enol acetate I of epiandrosterone acetate to produce the 160-acetoxy compound IV. Evidence for the mechanism of …
Number of citations: 57 pubs.acs.org
G Livshits, AJ Macgregor, C Gieger, I Malkin… - Pain, 2015 - ncbi.nlm.nih.gov
Chronic widespread musculoskeletal pain (CWP) is common, having a population prevalence of 10%. This study aimed to define the biological basis of the CWP/body mass association …
Number of citations: 40 www.ncbi.nlm.nih.gov
T Kołek, N Milecka, A Świzdor, A Panek… - Organic & Biomolecular …, 2011 - pubs.rsc.org
The course of transformation of DHEA, androstenediol and epiandrosterone in Mortierella isabellinaAM212 culture was investigated. The mentioned substrates underwent effective …
Number of citations: 40 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.